Cas no 2138001-71-3 (tert-butyl 8-bromo-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate)

Tert-butyl 8-bromo-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate is a specialized organic compound with unique structural features. It exhibits high stability and reactivity, making it suitable for various chemical reactions. Its spirocyclic structure contributes to its stability, while the bromo and carboxylate groups offer versatile synthetic utility. This compound is ideal for applications requiring a stable intermediate or a building block for complex organic synthesis.
tert-butyl 8-bromo-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate structure
2138001-71-3 structure
Product name:tert-butyl 8-bromo-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate
CAS No:2138001-71-3
MF:C15H18BrNO3
MW:340.212323665619
CID:5825128
PubChem ID:165482638

tert-butyl 8-bromo-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 8-bromo-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate
    • EN300-1129122
    • tert-butyl 8-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
    • 2138001-71-3
    • Inchi: 1S/C15H18BrNO3/c1-14(2,3)20-13(18)17-9-15(7-8-15)19-12-10(16)5-4-6-11(12)17/h4-6H,7-9H2,1-3H3
    • InChI Key: SLDZBGUXYPLHSS-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1OC1(CN2C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 339.04701g/mol
  • Monoisotopic Mass: 339.04701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.8Ų
  • XLogP3: 3.5

tert-butyl 8-bromo-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1129122-0.1g
tert-butyl 8-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
2138001-71-3 95%
0.1g
$904.0 2023-10-26
Enamine
EN300-1129122-0.05g
tert-butyl 8-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
2138001-71-3 95%
0.05g
$864.0 2023-10-26
Enamine
EN300-1129122-0.5g
tert-butyl 8-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
2138001-71-3 95%
0.5g
$987.0 2023-10-26
Enamine
EN300-1129122-2.5g
tert-butyl 8-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
2138001-71-3 95%
2.5g
$2014.0 2023-10-26
Enamine
EN300-1129122-10.0g
tert-butyl 8-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
2138001-71-3
10g
$4421.0 2023-06-09
Enamine
EN300-1129122-1.0g
tert-butyl 8-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
2138001-71-3
1g
$1029.0 2023-06-09
Enamine
EN300-1129122-10g
tert-butyl 8-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
2138001-71-3 95%
10g
$4421.0 2023-10-26
Enamine
EN300-1129122-0.25g
tert-butyl 8-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
2138001-71-3 95%
0.25g
$946.0 2023-10-26
Enamine
EN300-1129122-5g
tert-butyl 8-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
2138001-71-3 95%
5g
$2981.0 2023-10-26
Enamine
EN300-1129122-1g
tert-butyl 8-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-4-carboxylate
2138001-71-3 95%
1g
$1029.0 2023-10-26

tert-butyl 8-bromo-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate Related Literature

Additional information on tert-butyl 8-bromo-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate

Introduction to Tert-butyl 8-bromo-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate (CAS No. 2138001-71-3)

Tert-butyl 8-bromo-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate, identified by its CAS number 2138001-71-3, is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacological research. This compound belongs to the spirocyclic benzoxazine class, a structural motif known for its versatile biological activities and potential therapeutic applications. The presence of a bromo substituent at the 8-position and the unique spirocyclic structure with a cyclopropane moiety enhances its molecular complexity, making it an intriguing candidate for further exploration in drug discovery.

The tert-butyl group at the carboxylate position not only contributes to the compound's solubility and stability but also serves as a handle for further chemical modifications. This feature is particularly valuable in medicinal chemistry, where structural diversification is key to optimizing biological activity. The spirocyclic benzoxazine scaffold is of particular interest due to its ability to mimic natural products and exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

In recent years, there has been a surge in research focused on spirocyclic compounds due to their unique conformational flexibility and ability to interact with biological targets in novel ways. The bromo substituent in this molecule is particularly noteworthy, as halogenated aromatic compounds are frequently explored in medicinal chemistry for their enhanced binding affinity and metabolic stability. The combination of these structural features makes Tert-butyl 8-bromo-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The spirocyclic benzoxazine core has been shown to exhibit significant activity against various disease states, including cancer and neurodegenerative disorders. The bromo atom provides a site for further functionalization, allowing researchers to tailor the molecule's properties for specific biological targets. Additionally, the tert-butyl carboxylate group enhances the compound's pharmacokinetic profile by improving solubility and reducing rapid metabolism.

Recent studies have highlighted the importance of spirocyclic structures in drug design. These compounds often exhibit unique binding interactions with biological targets due to their rigid yet flexible frameworks. The spirocyclic benzoxazine-cyclopropane core in Tert-butyl 8-bromo-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate is particularly well-suited for this purpose. The cyclopropane ring introduces strain into the molecule, which can be exploited to enhance binding affinity and selectivity.

The pharmaceutical industry has increasingly recognized the value of such structurally complex molecules in drug development. The ability to modulate multiple pharmacophores within a single molecule allows for the creation of highly potent and selective drugs. In this context, Tert-butyl 8-bromo-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate represents an exciting opportunity for medicinal chemists to explore new therapeutic avenues.

Furthermore, the compound's chemical stability makes it an attractive candidate for further research. Halogenated aromatic compounds are known for their stability under various conditions, which is crucial for both preclinical studies and potential clinical applications. The bromo substituent not only contributes to this stability but also provides a site for further derivatization using standard organic synthesis techniques.

The synthesis of Tert-butyl 8-bromo-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate involves multiple steps that showcase the ingenuity of modern synthetic chemistry. The construction of the spirocyclic core requires careful planning and execution to ensure high yield and purity. Once synthesized, the molecule can be subjected to various functional group transformations to explore its full potential as a lead compound.

In conclusion,Tert-butyl 8-bromo-3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopropane-4-carboxylate (CAS No. 2138001-71-3) is a structurally complex and biologically relevant compound with significant potential in drug discovery. Its unique combination of a spirocyclic benzoxazine core and halogenated aromatic substituents makes it an intriguing candidate for further exploration by medicinal chemists and pharmacologists worldwide.

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